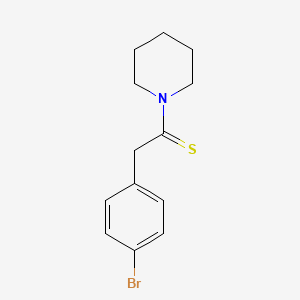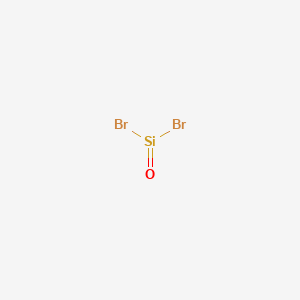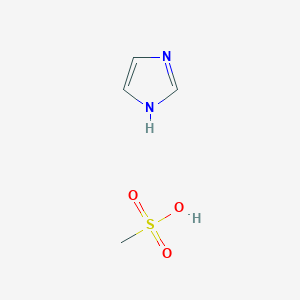![molecular formula C13H13ClINS B14430036 2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77148-94-8](/img/structure/B14430036.png)
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Iodophenylmethyl Intermediate: This step involves the iodination of a benzyl compound to introduce the iodine atom at the desired position on the phenyl ring.
Formation of the Pyridinium Salt: The iodophenylmethyl intermediate is then reacted with a pyridine derivative under conditions that promote the formation of the pyridinium ion. This often involves the use of a methylating agent such as methyl iodide or dimethyl sulfate.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl and sulfanyl groups can interact with biological macromolecules, leading to various biochemical effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(4-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: Similar structure but with the iodine atom at the 4-position on the phenyl ring.
2-{[(3-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: Similar structure but with a bromine atom instead of iodine.
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-ethylpyridin-1-ium chloride: Similar structure but with an ethyl group instead of a methyl group on the pyridinium ion.
Uniqueness
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to the specific positioning of the iodine atom and the combination of the iodophenyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
77148-94-8 |
|---|---|
Formule moléculaire |
C13H13ClINS |
Poids moléculaire |
377.67 g/mol |
Nom IUPAC |
2-[(3-iodophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13INS.ClH/c1-15-8-3-2-7-13(15)16-10-11-5-4-6-12(14)9-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
CPDHUXOBXZYNKQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)I.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


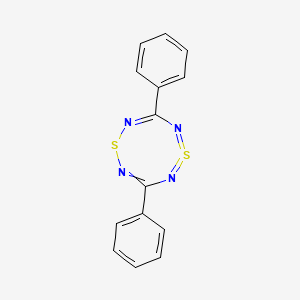
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
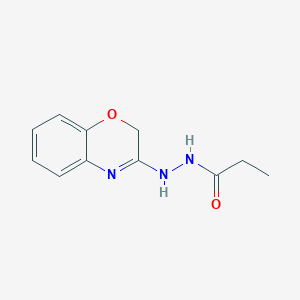
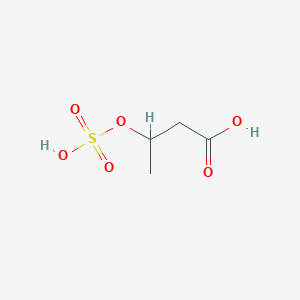
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
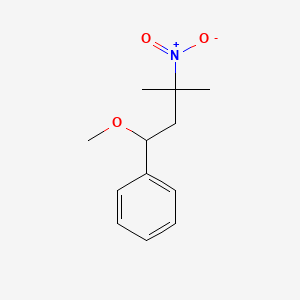

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

